molecular formula C16H20N2O3 B2596005 4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one CAS No. 864761-38-6

4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one

Cat. No. B2596005
CAS RN: 864761-38-6
M. Wt: 288.347
InChI Key: MPTXNOHMMFZQHO-UHFFFAOYSA-N
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Description

The compound “4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. The presence of the ethylpiperazin-1-yl group suggests that it might have some biological activity, as piperazine derivatives are often found in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . X-ray diffraction analysis could also be used to confirm the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine derivatives can participate in a variety of reactions due to the presence of the piperazine ring and the functional groups attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as solubility tests, melting point determination, and UV spectrophotometry .

Scientific Research Applications

Antimicrobial Activity

4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one and its analogs have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The efficacy of these compounds is further supported by molecular docking studies, which suggest a strong correlation between the structural features of these compounds and their inhibitory potency against microbial targets (Mandala et al., 2013).

Neuroprotective Effects

Novel coumarin derivatives, including 4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one, have demonstrated potential neuroprotective effects. Research indicates that these compounds may protect against cell loss in brain areas critical for learning and memory, suggesting their usefulness in treating neurological conditions resulting from ischemic injury (Zuo et al., 2015).

Antioxidant Properties

The antioxidant properties of 4-hydroxycoumarin derivatives have been investigated, with findings indicating that these compounds exhibit significant free radical scavenging activity. This suggests their potential application in preventing oxidative stress-related diseases (Stanchev et al., 2009).

Anti-inflammatory and Cytotoxic Agents

Compounds related to 4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one have been isolated from natural sources and synthesized, showing promising anti-inflammatory and cytotoxic activities. These properties make them suitable for further exploration as potential agents in cancer and inflammation treatment (Patjana et al., 2019).

Catalysis and Synthesis

The use of related compounds in catalysis and synthetic applications has been explored, particularly in the synthesis of pyran derivatives and biscoumarins. This highlights the versatility of 4-hydroxycoumarin derivatives in chemical synthesis, offering a sustainable and efficient approach to obtaining various bioactive molecules (Niknam et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, precautions should be taken to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as a pharmaceutical compound, further studies could be conducted to optimize its activity and reduce any potential side effects .

properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-17-5-7-18(8-6-17)11-12-9-16(20)21-15-4-3-13(19)10-14(12)15/h3-4,9-10,19H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTXNOHMMFZQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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